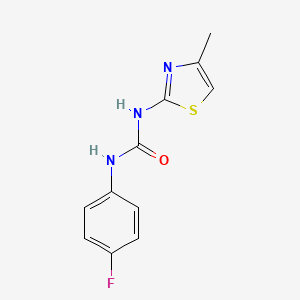

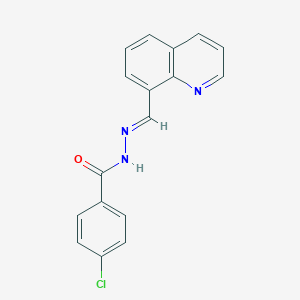

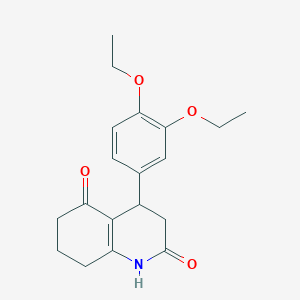

![molecular formula C16H14N2O3S B5603639 4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoic acid](/img/structure/B5603639.png)

4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines and their derivatives involves several key strategies, including condensation, cyclocondensation, and reactions with nitrating agents. For instance, quantum chemical calculations have been utilized to study the energies, electronic structures, and molecular geometries of dimethyl-thieno[2,3-d]pyrimidin-4-ones and their reactions with nitrating agents. These studies help in understanding the factors that govern the direction of these reactions and the probability of their occurrence, providing insights into the synthetic pathways of such compounds (Mamarakhmonov et al., 2016).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-ones is characterized by the presence of a thieno[2,3-d]pyrimidine core, which significantly influences their electronic and spatial configuration. Quantum chemical studies have provided valuable information on the electronic structure and reactivity of these molecules, essential for understanding their chemical behavior and potential biological activities (Mamarahmonov et al., 2014).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines undergo various chemical reactions, including nitrations, acylations, and cyclocondensations. These reactions are crucial for functionalizing the thieno[2,3-d]pyrimidine core and enhancing its chemical diversity. For example, acylation of certain pyrimidine derivatives has been shown to yield complex pyrimidinium salts and diones, highlighting the chemical versatility of these compounds (Tolkunov et al., 2013).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidines, including their solubility, melting points, and crystal structures, are influenced by their molecular structure. X-ray crystallography has been utilized to determine the crystal structures of these compounds, providing insights into their molecular conformations and interactions. Such studies are essential for the development of thieno[2,3-d]pyrimidine-based pharmaceuticals (Moser et al., 2005).

Chemical Properties Analysis

The chemical properties of 4-[(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoic acid and related thieno[2,3-d]pyrimidines, including their reactivity, stability, and interactions with various reagents, are critical for their application in drug design and synthesis. Studies on the reactivity of these compounds towards different nucleophiles and electrophiles provide valuable information for their chemical modifications and the design of novel derivatives with enhanced biological activities (Ding et al., 2003).

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Evaluation : A study describes the synthesis of pyrimidine-linked heterocyclics, evaluating their insecticidal and antibacterial potential. These compounds exhibit notable activity against certain insects and microbial strains, highlighting their potential as bioactive agents (Deohate & Palaspagar, 2020).

Aldose Reductase Inhibition : Another research focused on synthesizing substituted 2,4-dioxo-thienopyrimidin-1-acetic acids to evaluate their efficacy as aldose reductase inhibitors. Some compounds showed significant inhibitory activity, suggesting their potential in treating complications related to diabetes (Ogawva et al., 1993).

Biological Applications

Antimicrobial and Antifungal Activities : Investigations into thieno[2,3-d]pyrimidine derivatives have shown their effectiveness in combating fungal infections. Their preparation and antifungal activities against various pathogens indicate their potential as antimicrobial agents (Konno et al., 1989).

Quantum Chemical Studies : Quantum chemical calculations on various thieno[2,3-d]pyrimidin-4-ones have been performed to understand their reactions with nitrating agents. These studies offer insights into the electronic structures and reactivity of these compounds, which is crucial for designing more effective chemical entities (Mamarakhmonov et al., 2016).

Potential Therapeutic Applications

- Dual Inhibitory Actions : Research into dual thymidylate synthase and dihydrofolate reductase inhibitors based on the thieno[2,3-d]pyrimidine scaffold has yielded compounds with potent inhibitory actions. These findings suggest the therapeutic potential of these compounds in cancer treatment (Gangjee et al., 2008).

properties

IUPAC Name |

4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-9-10(2)22-14-13(9)15(19)18(8-17-14)7-11-3-5-12(6-4-11)16(20)21/h3-6,8H,7H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJIDOFJDUBNMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=C(C=C3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

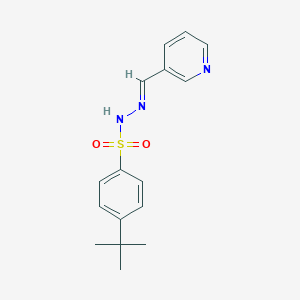

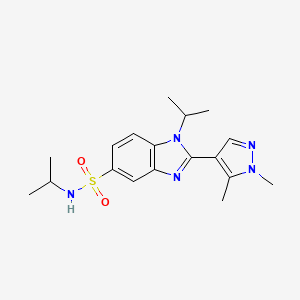

![N'-(2,3-dichlorobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5603563.png)

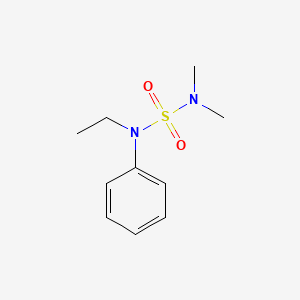

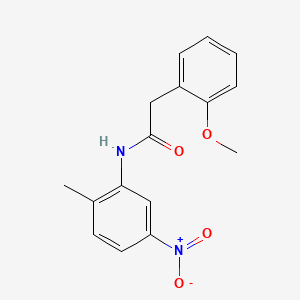

![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5603628.png)

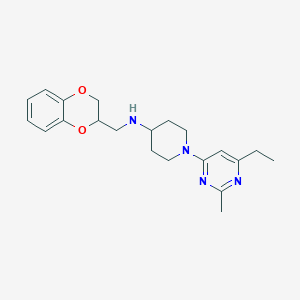

![2-[(2-tert-butyl-5-methylphenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5603646.png)

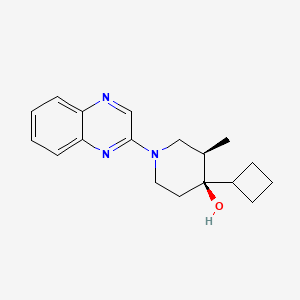

![1-{2-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]ethyl}piperidin-2-one](/img/structure/B5603651.png)

![5-amino-6-(methylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5603670.png)